Product packaging for Methyl 2-amino-3-methylisonicotinate(Cat. No.:CAS No. 878804-78-5)

Methyl 2-amino-3-methylisonicotinate

Cat. No.: B1473657
CAS No.: 878804-78-5
M. Wt: 166.18 g/mol
InChI Key: FSDDABCHTOKSGO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylisonicotinate (IUPAC name: methyl 2-amino-3-methylpyridine-4-carboxylate) is a pyridine-based ester derivative characterized by a methyl ester group at position 4, an amino group at position 2, and a methyl substituent at position 3 of the pyridine ring . This compound is structurally significant due to its heterocyclic framework, which is common in pharmaceuticals, agrochemicals, and coordination chemistry. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol (calculated based on substituent positions and standard atomic weights). The amino and methyl groups influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1473657 Methyl 2-amino-3-methylisonicotinate CAS No. 878804-78-5

Properties

IUPAC Name

methyl 2-amino-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDDABCHTOKSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

Step Reaction Type Conditions & Details Product Yield & Purity
1 Bromination 4-pyridinecarboxylic acid + methanol, temp 5-30°C; dropwise bromine addition; heat at 40-45°C for 5 h 3-bromo-4-pyridinecarboxylic acid Filtration and drying
2 Amination 3-bromo-4-pyridinecarboxylic acid + ammonia water + cuprous iodide; heated at 105°C in sealed kettle for 6-8 h 3-amino-4-pyridinecarboxylic acid pH adjusted to 5.5-6, filtered
3 Esterification 3-amino-4-pyridinecarboxylic acid + methanol + sulfuric acid (0-30°C); reflux 12 h; concentrate; pH adjusted 7-8 Methyl 3-aminoisonicotinate Yield: 89.3%, HPLC purity 99.3%
  • Key Notes:
    • The bromination introduces a bromine atom selectively at the 3-position.
    • Amination replaces the bromine with an amino group under high-pressure ammonia conditions catalyzed by cuprous iodide.
    • Esterification uses sulfuric acid as a catalyst to convert the carboxylic acid to the methyl ester.
    • The process is mild, cost-effective, and suitable for scale-up with high overall yield.

Alternative Synthetic Method via Directed Lithiation and Ammonolysis

Another synthetic approach, described in CN112441968B, focuses on the synthesis of 2-amino-3-bromoisonicotinic acid methyl ester, a close structural analog, using a lithiation strategy:

Stepwise Process:

Step Reaction Type Conditions & Details Product Yield & Purity
1 Directed Lithiation & Carboxylation Diisopropylamine + tetrahydrofuran + n-butyllithium at -80 to -75°C; add starting compound A; CO2 protection; heat 15-20 h Compound B (lithiated intermediate) Controlled solid-liquid ratios
2 Aminolysis Compound B + 30% ammonia water; heated at 95-105°C for 13-17 h in autoclave Compound C (amino intermediate) High conversion
3 Esterification Compound C + 20% hydrochloric acid in methanol; heated at 60-65°C for 15-20 h 2-amino-3-bromoisonicotinic acid methyl ester High purity and yield
  • Key Notes:
    • The method employs low-temperature lithiation to functionalize the pyridine ring selectively.
    • Ammonolysis replaces halogen with amino group under pressure and heat.
    • Acidic methanol solution esterifies the carboxylic acid to methyl ester.
    • This method is notable for its control over substitution patterns and product purity.

Comparative Analysis of Methods

Feature Bromination-Amination-Esterification Route (CN111018775A) Directed Lithiation-Aminolysis Route (CN112441968B)
Starting Material 4-pyridinecarboxylic acid Compound A (substituted pyridine derivative)
Key Reagents Bromine, ammonia water, cuprous iodide, sulfuric acid Diisopropylamine, n-butyllithium, ammonia water, HCl/methanol
Reaction Conditions Mild temperatures (5-45°C), reflux, high-pressure ammonolysis Low temp (-80°C) lithiation, high-pressure ammonolysis, moderate esterification temp
Yield ~89% for final ester High yield, exact % not specified, but industrially viable
Purity HPLC purity 99.3% High purity reported
Scalability Suitable for industrial scale Suitable but requires low-temperature and inert atmosphere
Advantages Mild conditions, cost-effective, reusable filtrate High regioselectivity, good control over substitution

Research Findings and Notes

  • The bromination step in the first method is temperature-sensitive and requires controlled addition of bromine to avoid over-bromination or side reactions.
  • Cuprous iodide acts as a catalyst facilitating the amination step, improving yield and selectivity.
  • Esterification under acidic reflux with sulfuric acid is a classical method, but the subsequent neutralization and crystallization steps are critical for purity.
  • The lithiation method requires rigorous inert atmosphere control and low temperatures to prevent side reactions, but it allows precise substitution patterns.
  • Both methods emphasize the importance of pH control during workup to optimize product isolation and purity.

Summary Table of Preparation Methods

Step No. Method A: Bromination-Amination-Esterification Method B: Directed Lithiation-Aminolysis-Esterification
1 Brominate 4-pyridinecarboxylic acid in methanol at 5-30°C Lithiate starting pyridine derivative at -80 to -75°C with n-BuLi
2 Aminate 3-bromo derivative with ammonia water, cuprous iodide catalyst React lithiation intermediate with ammonia water under pressure
3 Esterify amino acid with methanol and sulfuric acid reflux Esterify amino acid with 20% HCl in methanol at 60-65°C
Yield 89.3% (final ester) High (not explicitly stated)
Purity 99.3% (HPLC) High purity
Key Reagents Bromine, ammonia, cuprous iodide, sulfuric acid Diisopropylamine, n-butyllithium, ammonia, hydrochloric acid

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

  • Methyl 2-amino-3-methylisonicotinate serves as a crucial building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These transformations enable the development of new compounds with potential therapeutic properties.

2. Biological Activity

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for drug development aimed at treating infections, including tuberculosis.
  • Anti-inflammatory Effects: Studies suggest that it may possess anti-inflammatory properties, potentially modulating pathways involved in chronic inflammation.
  • Mechanism of Action: The compound acts as a ligand for specific enzymes, influencing their activity and participating in essential metabolic pathways like nucleotide synthesis.

3. Pharmaceutical Industry

  • This compound is used as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases .

Case Studies

Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Mycobacterium tuberculosis strains. The study highlighted its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Anti-inflammatory Effects
Another research project investigated the anti-inflammatory effects of this compound in vitro using human cell lines. Results indicated that the compound effectively reduced pro-inflammatory cytokine production, suggesting its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-methylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares Methyl 2-amino-3-methylisonicotinate with three analogs, focusing on substituent effects, physicochemical properties, and applications. Data are synthesized from peer-reviewed studies, supplier documentation, and chemical databases.

Methyl 2-chloro-3-(methylamino)isonicotinate

  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.62 g/mol .
  • Substituents: Chlorine at position 2 and methylamino at position 3 (vs. amino and methyl in the target compound).
  • Key Differences: The chlorine atom increases electronegativity, enhancing reactivity in nucleophilic substitution reactions compared to the amino group.
  • Applications: Used as a precursor in organometallic catalysis and antimalarial drug synthesis .

Methyl 6-amino-2-chloro-3-iodoisonicotinate

  • Molecular Formula : C₇H₆ClIN₂O₂
  • Molecular Weight : 312.49 g/mol .
  • Substituents: Amino at position 6, chlorine at position 2, and iodine at position 3.
  • Key Differences :
    • Iodine’s large atomic radius and polarizability alter electronic distribution, favoring halogen-bonding interactions in drug-receptor binding.
    • Higher molecular weight (312.49 vs. 166.18) reduces volatility.
  • Applications : Intermediate in radiopharmaceuticals and kinase inhibitors .

Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate

  • Molecular Formula: C₉H₁₀BrNO₃
  • Molecular Weight : 260.09 g/mol .
  • Substituents : Bromine at position 2, hydroxyl at position 3, and ethyl ester at position 4.
  • Key Differences :
    • Ethyl ester increases lipophilicity compared to the methyl ester, affecting membrane permeability in biological systems.
    • Hydroxyl group enables hydrogen bonding, improving aqueous solubility relative to methyl-substituted analogs.
  • Applications : Used in antibacterial agent synthesis and polymer chemistry .

Comparative Data Table

Property This compound Methyl 2-chloro-3-(methylamino)isonicotinate Methyl 6-amino-2-chloro-3-iodoisonicotinate Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate
Molecular Formula C₈H₁₀N₂O₂ C₈H₉ClN₂O₂ C₇H₆ClIN₂O₂ C₉H₁₀BrNO₃
Molecular Weight (g/mol) 166.18 200.62 312.49 260.09
Key Substituents 2-NH₂, 3-CH₃, 4-COOCH₃ 2-Cl, 3-NHCH₃, 4-COOCH₃ 6-NH₂, 2-Cl, 3-I, 4-COOCH₃ 2-Br, 3-OH, 6-CH₃, 4-COOCH₂CH₃
Solubility (Polar Solvents) Moderate (amino group enhances) Low (steric hindrance from methylamino) Low (iodine reduces polarity) High (hydroxyl group improves H-bonding)
Primary Applications Pharmaceutical intermediates Organometallic catalysis Radiopharmaceuticals Antibacterial agents

Research Findings and Trends

  • Reactivity: Amino and methyl groups in this compound favor electrophilic aromatic substitution, while halogenated analogs (e.g., Cl, Br, I) exhibit enhanced oxidative stability and cross-coupling reactivity .
  • Thermal Stability : Methyl esters generally degrade at lower temperatures (~150–200°C) compared to ethyl esters (~180–220°C), as inferred from methyl/ethyl ester property trends .
  • Biological Activity: Amino-substituted pyridines show higher antimicrobial activity than halogenated derivatives, but iodinated compounds excel in targeting thyroid-related pathways .

Biological Activity

Methyl 2-amino-3-methylisonicotinate (MAMIN) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

MAMIN is a derivative of isonicotinic acid, characterized by the presence of an amino group and a methyl group on the pyridine ring. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2. The structural features that contribute to its biological activity include:

  • Amino Group : Facilitates interaction with biological macromolecules.
  • Methyl Group : Enhances lipophilicity, which may aid in membrane penetration.

The biological activity of MAMIN is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzyme activities and influence metabolic pathways. Specifically, MAMIN has been studied for its potential roles in:

  • Antimicrobial Activity : Preliminary studies suggest that MAMIN exhibits antibacterial properties, potentially making it a candidate for the treatment of bacterial infections.
  • Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and affecting biochemical pathways involved in disease processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MAMIN. For instance, a study conducted on various bacterial strains demonstrated that MAMIN exhibits significant inhibitory effects, suggesting its application in developing new antibiotics .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cell Viability and Cytotoxicity

To evaluate the cytotoxic effects of MAMIN, an MTT assay was performed on human cell lines (e.g., HEK293T). The results indicated that MAMIN has a moderate effect on cell viability at higher concentrations but remains relatively safe at lower doses .

Concentration (µM) Cell Viability (%)
590
1075
5050

Further investigations into the mechanism of action revealed that MAMIN may induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines. This was evidenced by increased levels of reactive oxygen species (ROS) following treatment with MAMIN .

Case Studies

  • Antibacterial Activity : A recent clinical study assessed the effectiveness of MAMIN against multi-drug resistant strains of bacteria. The findings supported its potential as an alternative treatment option where conventional antibiotics fail.
  • Cancer Research : In vitro studies demonstrated that MAMIN can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest that it may be beneficial in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-methylisonicotinate
Reactant of Route 2
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Methyl 2-amino-3-methylisonicotinate

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